1-Bromo-4,5-dimethoxy-2-nitrobenzene

Catalog No.
S794825
CAS No.
51072-66-3
M.F
C8H8BrNO4
M. Wt
262.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,5-dimethoxy-2-nitrobenzene

CAS Number

51072-66-3

Product Name

1-Bromo-4,5-dimethoxy-2-nitrobenzene

IUPAC Name

1-bromo-4,5-dimethoxy-2-nitrobenzene

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

InChI

InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3

InChI Key

DGUDEQARXVYDBS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC

Caged Molecule Applications:

-Bromo-4,5-dimethoxy-2-nitrobenzene (also known as 4,5-dimethoxy-2-nitrobenzyl bromide or DMNB bromide) finds application in scientific research as a "caged molecule". A caged molecule is a compound where a functional group is masked by a chemical shield, rendering it inactive. Light or other specific stimuli can then be used to trigger the removal of the shield, activating the functional group.

DMNB bromide acts as a photolabile protecting group, meaning light triggers the release of the caged molecule. This property makes it valuable for studying various biological processes with high temporal and spatial control. For instance, researchers have employed DMNB bromide to cage neurotransmitters, allowing them to precisely activate specific neurons with light pulses, facilitating the investigation of neuronal signaling pathways [].

Synthesis of Bioactive Compounds:

Due to its unique chemical properties, 1-Bromo-4,5-dimethoxy-2-nitrobenzene serves as a crucial building block in the synthesis of various bioactive compounds. These compounds possess diverse pharmacological activities and hold potential for therapeutic applications.

One example is N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, a caged derivative of the pungent compound capsaicin, the active ingredient in chili peppers. By incorporating DMNB bromide, researchers can achieve light-controlled release of capsaicin, enabling the study of its effects on pain receptors with improved precision [].

Other Research Applications:

Beyond the aforementioned examples, 1-Bromo-4,5-dimethoxy-2-nitrobenzene finds utility in other scientific research areas:

  • Photoresponsive materials: DMNB bromide can be incorporated into the design of photoresponsive polymers, allowing for light-triggered changes in their properties, useful for applications in drug delivery and materials science [].
  • Bioconjugation: The bromo group in DMNB bromide facilitates its attachment to biomolecules like proteins and peptides, enabling the creation of light-sensitive probes for studying various biological processes [].

1-Bromo-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₄. It features a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. This compound is characterized by its yellow solid appearance and is known for its applications in organic synthesis and dye production.

Typical for nitroaromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

There are several methods for synthesizing 1-bromo-4,5-dimethoxy-2-nitrobenzene:

  • Bromination of 4,5-dimethoxy-2-nitrobenzene: This method involves treating 4,5-dimethoxy-2-nitrobenzene with brominating agents such as bromine or N-bromosuccinimide in suitable solvents like dichloromethane or acetonitrile .
  • Decarboxylative Halogenation: This approach utilizes aryl carboxylic acids and halogen donors under aerobic conditions, employing copper salts as catalysts .
  • Electrochemical Nitration: Recent studies have explored electrochemical methods to introduce nitro groups into aromatic systems, providing an alternative route for synthesis .

1-Bromo-4,5-dimethoxy-2-nitrobenzene finds applications primarily in:

  • Dye and Pigment Production: It serves as an intermediate in the synthesis of various dyes and pigments due to its reactive functional groups .
  • Organic Synthesis: It acts as a building block for more complex organic molecules in pharmaceutical and agrochemical research.

Interaction studies involving 1-bromo-4,5-dimethoxy-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable intermediate for synthesizing biologically active compounds. Further research into its interactions could elucidate its potential therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-bromo-4,5-dimethoxy-2-nitrobenzene. Below is a comparison highlighting unique features:

Compound NameStructural FeaturesUnique Properties
1-Chloro-4,5-dimethoxy-2-nitrobenzeneChlorine instead of bromineDifferent reactivity due to chlorine's weaker leaving group
1-Iodo-4,5-dimethoxy-2-nitrobenzeneIodine instead of bromineHigher reactivity in nucleophilic substitution due to iodine's larger size
4,5-Dimethoxy-2-nitrophenolHydroxy group instead of bromoExhibits different biological activities due to hydroxyl functionality
1-Bromo-2,5-dimethoxy-4-nitrobenzeneDifferent positioning of methoxy groupsAlters electronic properties and reactivity patterns

This comparison illustrates the uniqueness of 1-bromo-4,5-dimethoxy-2-nitrobenzene in terms of its specific substituents and their effects on chemical behavior and potential applications.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51072-66-3

Wikipedia

4-Bromo-5-nitroveratrole

General Manufacturing Information

Benzene, 1-bromo-4,5-dimethoxy-2-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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